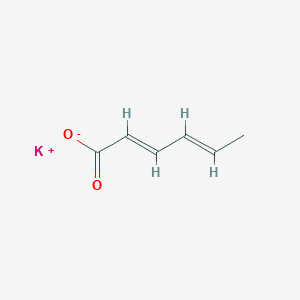

potassium;(2E,4E)-hexa-2,4-dienoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHHXKFHOYLYRE-STWYSWDKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Science of Potassium; 2e,4e Hexa 2,4 Dienoate

Nomenclature and Definitive Stereochemical Configuration of Potassium;(2E,4E)-hexa-2,4-dienoate

This compound, commonly known as potassium sorbate (B1223678), is the potassium salt of sorbic acid. niscpr.res.in Its systematic IUPAC name is potassium (2E,4E)-hexa-2,4-dienoate. niscpr.res.inbhu.ac.inyoutube.com The designation "(2E,4E)" specifies the stereochemical configuration of the conjugated double bonds within the hexa-2,4-dienoate anion. This E,E configuration indicates that the substituents on either side of both the C2-C3 and C4-C5 double bonds are on opposite sides, resulting in a trans,trans arrangement. bhu.ac.inwikipedia.org This specific isomeric form is the most stable and is the commercially relevant structure.

The compound is also identified by other names and identifiers, including E202, Sorbistat-K, and its CAS Number 24634-61-5. niscpr.res.in The molecular formula for potassium sorbate is C6H7KO2. niscpr.res.in It is formed by the neutralization of sorbic acid with potassium hydroxide (B78521). niscpr.res.in

Interactive Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Potassium sorbate, E202, Sorbistat-K |

| CAS Number | 24634-61-5 |

| Molecular Formula | C6H7KO2 |

| InChI | InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4+; |

| InChIKey | CHHHXKFHOYLYRE-STWYSWDKSA-M |

| SMILES | [K+].[O-]C(=O)\C=C\C=C\C |

Theoretical Investigations into Molecular Structure and Reactivity

Due to the inherent challenges in experimentally studying the electronic and reactive properties of molecules at an atomic level, computational chemistry, particularly quantum chemical calculations, provides significant insights. For this compound, theoretical studies on its anionic component, sorbic acid ((2E,4E)-hexa-2,4-dienoic acid), are used to understand its molecular structure and reactivity.

Quantum Chemical Calculations on Geometric Parameters and Electronic Structure

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of molecules. alrasheedcol.edu.iq These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For the sorbate anion, the conjugated system of double bonds dictates a largely planar structure. researchgate.net

Experimental X-ray crystallography data for sorbic acid shows that the C(sp2)-C(sp2) double bonds are approximately 1.33 Å, while the single bonds within the conjugated system are around 1.44-1.49 Å. researchgate.net Computational studies using DFT can replicate these geometric parameters.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. alrasheedcol.edu.iq A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. For sorbic acid, the calculated HOMO-LUMO energy gap is approximately 3.57 eV. researchgate.net

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on each atom in a molecule. wikipedia.org This analysis provides insight into the distribution of electrons and can help identify electrophilic and nucleophilic sites. In the sorbate anion, the oxygen atoms of the carboxylate group carry the most significant negative charges, making them susceptible to electrophilic attack.

Interactive Table 2: Calculated Geometric and Electronic Parameters of Sorbic Acid (Representative Values)

| Parameter | Value |

| C=C Bond Length | ~1.33 Å |

| C-C (conjugated) Bond Length | ~1.44 Å |

| C-C-C Bond Angle | ~125° |

| HOMO Energy | -9.25 eV |

| LUMO Energy | -5.68 eV |

| HOMO-LUMO Gap | 3.57 eV |

Computational Analysis of Conjugated Double Bond System Reactivity

The reactivity of the sorbate anion is primarily centered around its conjugated system of double bonds and the carboxylate group. researchgate.net Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, stating that reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. youtube.comnih.gov

The HOMO of sorbic acid is distributed across the conjugated π-system, indicating that this is the region from which the molecule will most readily donate electrons in a reaction, acting as a nucleophile. researchgate.net Conversely, the LUMO is also located over the conjugated system and represents the region most likely to accept electrons, thus acting as an electrophile. researchgate.net This dual reactivity allows sorbic acid and its salt to undergo various reactions, including nucleophilic and electrophilic additions.

Computational analyses have shown that addition reactions and partial hydrogenation preferentially target the 4,5 double bond of the sorbic acid molecule. researchgate.net The conjugated system also enables sorbic acid to participate in reactions involving triplet-excited states of other organic compounds, where it can act as a quencher through energy transfer. sapub.org The electron-rich nature of the conjugated double bonds makes them susceptible to attack by electrophiles and allows them to undergo nucleophilic addition reactions with certain functional groups, such as amines. researchgate.net

Advanced Synthetic Methodologies and Production Processes

Sustainable and Catalytic Approaches for Potassium Sorbate (B1223678) Synthesis

The pursuit of sustainability in chemical manufacturing has propelled research into novel catalytic pathways for producing potassium sorbate. These approaches aim to replace petrochemical-based starting materials with renewable alternatives and to enhance reaction efficiency, thereby reducing the environmental footprint of the production process. cabbi.bio

Production from Bio-derived Feedstocks (e.g., Triacetic Acid Lactone)

A significant advancement in sustainable production is the use of triacetic acid lactone (TAL), a platform chemical that can be synthesized biologically from renewable sources like glucose or biomass. cabbi.bioaiche.org This bio-based route offers an alternative to the conventional petroleum-derived methods. cabbi.bio The conversion of TAL to potassium sorbate is a multi-step catalytic process. cabbi.bioosti.gov

The process generally involves three main stages:

Hydrogenation: TAL is first hydrogenated to produce 4-hydroxy-6-methyl-2H-pyran-2-one (HMP). osti.gov Catalysts such as Nickel on a silica (B1680970) support (Ni/SiO2) have been shown to achieve near-quantitative yields of HMP from TAL. osti.gov

Dehydration: The HMP intermediate is then dehydrated to form parasorbic acid (PSA). cabbi.bioosti.gov

Ring-Opening and Hydrolysis: Finally, the PSA undergoes ring-opening and hydrolysis using a co-reactant like potassium hydroxide (B78521) (KOH) to yield the final potassium sorbate product. aiche.orgosti.gov This direct synthesis to the potassium salt form is advantageous as it bypasses the need for an intermediate sorbic acid production step, which can offer economic benefits. osti.gov

Research has demonstrated high yields through this bio-catalytic route. For instance, an experimental yield of 84.2% for parasorbic acid (PSA) from TAL has been reported, which subsequently converts to potassium sorbate with a yield greater than 99.9%. cabbi.bio The total calculated yield of potassium sorbate derived from TAL was 77.3%, with the final product having a purity of over 95.5%. cabbi.bioosti.gov

| Reaction Step | Intermediate/Product | Reported Yield | Reference |

|---|---|---|---|

| Hydrogenation of TAL | 4-hyrdoxy-6-methyl 2H-Pyran-2-one (HMP) | ~95% | aiche.org |

| Dehydration of HMP | Parasorbic Acid (PSA) | 86% (with respect to TAL) | aiche.org |

| Ring-Opening Hydrolysis of PSA | Potassium Sorbate (from PSA) | >99.9% | cabbi.bio |

| Overall Process | Potassium Sorbate (from TAL) | 77.3% | osti.gov |

| Overall Process (in IPA solvent) | Potassium Sorbate (from TAL) | 84% | cabbi.biorsc.org |

Optimization of Catalytic Reaction Pathways

Optimizing the efficiency of catalytic reactions is crucial for enhancing productivity and minimizing costs. researchgate.net This involves a deep understanding of reaction kinetics, catalyst design, and the influence of various process parameters. numberanalytics.comnumberanalytics.com

In the synthesis of potassium sorbate from TAL, a key focus has been the dehydration of the HMP intermediate to PSA. Researchers have developed three-step reaction kinetics models for this conversion, which have shown that the highest yields of PSA are achievable at lower temperatures. cabbi.bioosti.gov The selection of the catalyst is also critical. While catalysts like Pd/C have been explored, others such as 10wt% Pd/Al2O3 have been used for the initial hydrogenation step, demonstrating high yields of the HMP intermediate. aiche.orgosti.gov

Key factors influencing the optimization of these catalytic pathways include:

Catalyst Selection: The choice of catalyst and its support (e.g., Ni/SiO2, Pd/Al2O3) directly impacts reaction rates and selectivity. aiche.orgosti.gov

Temperature Control: As predicted by kinetic models, maintaining optimal temperatures during dehydration is essential for maximizing the yield of parasorbic acid. cabbi.bio

Minimizing Byproducts: Process optimization aims to improve selectivity towards the desired product, reducing the formation of unwanted byproducts. researchgate.net

Process Engineering for Scalable Potassium Sorbate Production

Scaling up the production of potassium sorbate from laboratory synthesis to industrial-scale manufacturing requires robust process engineering. The traditional method involves the neutralization of sorbic acid with potassium hydroxide or potassium carbonate in a solution. procurementresource.compatsnap.com

Modern process engineering focuses on improving efficiency and product quality. One such innovation is a method that utilizes a liquid-liquid neutralization reaction followed by continuous cooling crystallization. patsnap.com In this process, sorbic acid is first dissolved in a mixed solvent (such as ethanol (B145695)/acetone and water) and then reacted with a potassium hydroxide solution in a neutralization reactor. patsnap.com The resulting potassium sorbate solution is pumped into a two-stage crystallization reactor for continuous cooling crystallization, which yields a high-purity product. patsnap.com This method allows for more uniform mixing and better reaction control, resulting in potassium sorbate crystals with a purity of 99.8% or higher. patsnap.com

For the bio-based route from TAL, techno-economic analysis (TEA) and life cycle assessment (LCA) are crucial tools for evaluating scalability and sustainability. cabbi.biorsc.org Studies modeling the full-scale production of potassium sorbate from sugarcane (as the initial feedstock for TAL) have estimated key economic and environmental metrics. cabbi.bio When using an improved process with isopropyl alcohol (IPA) as a solvent, the minimum product selling price (MPSP) was estimated at $8.27 per kg, with a carbon intensity (CI) of 13.7 kg CO2-eq per kg. rsc.org These figures represent an improvement over previous methods that used tetrahydrofuran (B95107) (THF), demonstrating the economic and environmental benefits of process optimization. cabbi.bio

Development of Environmentally Benign Solvent Systems in Synthesis

The choice of solvent is a critical factor in the environmental impact and safety of a chemical process. rsc.org In the synthesis of potassium sorbate from TAL, initial studies utilized tetrahydrofuran (THF) as the primary solvent. osti.govrsc.org While effective for purification due to the solubility difference between the product and impurities, THF is associated with environmental and health risks, particularly for a product intended for food applications. aiche.orgrsc.org

A comparative study of these solvents revealed that:

Isopropyl alcohol (IPA) leads to higher yields and significantly reduced reaction times compared to both ethanol and the original THF-based process. cabbi.biorsc.org

The use of food-grade solvents like IPA and EtOH improves the economic viability and environmental sustainability of the bio-based production route. rsc.org

| Solvent System | Overall Reaction Time | Overall Yield (from TAL) | Key Advantages | Reference |

|---|---|---|---|---|

| Tetrahydrofuran (THF) / Ethanol (EtOH) | 42.1 hours | ~84% | Effective for purification | cabbi.biorsc.org |

| Isopropyl Alcohol (IPA) | 35.7 hours | 84% | Food-grade, higher yield, reduced reaction time | cabbi.biorsc.org |

| Acetone | Not Specified | 93-99% (based on K2CO3) | Impurities remain in solution during crystallization | google.com |

The successful implementation of these greener solvents highlights a key trend in modern chemical synthesis, where process efficiency and product safety are intrinsically linked to environmental stewardship. rsc.org

Mechanistic Studies of Biological Interactions at the Molecular and Cellular Levels

Enzymatic Inhibition Mechanisms of the Sorbate (B1223678) Anion

The sorbate anion interferes with numerous crucial enzymatic pathways within microbial cells, disrupting their metabolism and inhibiting growth. This inhibition is not limited to a single enzyme but affects a broad spectrum of metabolic activities, from energy production to protein function.

Sorbate has been shown to inhibit key enzymes involved in carbohydrate metabolism and fermentation. iastate.edu The glycolytic pathway, a central route for energy production in many organisms, is a significant target. Research has identified several specific enzymes within or related to this pathway that are susceptible to sorbate inhibition.

Alcohol Dehydrogenase (ADH): Sorbic acid has been demonstrated to inhibit crystalline alcohol dehydrogenase. asm.org The proposed mechanism involves the formation of covalent bonds between the sorbate ion and essential groups within the enzyme, such as the sulfhydryl group or a ZnOH-group. nih.gov It may also compete with the enzyme's substrates, ethanol (B145695) and NAD+, for the active site. nih.gov

Lactate Dehydrogenase (LDH): This enzyme, which catalyzes the interconversion of pyruvate (B1213749) and lactate, is also inhibited by sorbic acid. iastate.edunih.gov This inhibition disrupts the final steps of anaerobic glycolysis. researchgate.net

Enolase: Studies have concluded that enolase, an enzyme in the glycolytic pathway that converts 2-phosphoglycerate to phosphoenolpyruvate, is a primary site of sorbic acid inhibition in alcoholic fermentation by Saccharomyces cerevisiae. asm.org

Trypsin: Sorbic acid and potassium sorbate have been shown to inhibit trypsin activity. The half-maximal inhibitory concentration (IC50) values were calculated to be 1.6 mg/L for sorbic acid and 12 mg/L for potassium sorbate. nih.gov The inhibition may occur due to the binding of the preservative to a region adjacent to the enzyme's active center. nih.gov

Red Assay System: In a comprehensive study of various single-enzyme systems, the "Red" assay system was found to be among the most sensitive to the effects of food preservatives, including potassium sorbate. nih.gov

| Enzyme/System | Pathway | Observed Inhibition | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase | Fermentation (Glycolysis-related) | Activity inhibited by sorbic acid. | asm.orgnih.gov |

| Lactate Dehydrogenase | Anaerobic Glycolysis | Activity inhibited by sorbic acid. | iastate.edu |

| Enolase | Glycolysis | Identified as a primary site of inhibition in alcoholic fermentation. | asm.org |

| Trypsin | Proteolysis | IC50 of 1.6 mg/L (sorbic acid) and 12 mg/L (potassium sorbate). | nih.gov |

| Red Assay System | - | Highly sensitive to potassium sorbate. | nih.gov |

A key mechanism of sorbate's inhibitory action is its ability to compete with natural substrates for the active site of enzymes. libretexts.orgwikipedia.org The active site is a specific region of an enzyme where substrate molecules bind and undergo a chemical reaction. libretexts.org An inhibitor that resembles the substrate can bind to this site, preventing the intended reaction from occurring. quora.com

Potassium sorbate appears to function as a competitive inhibitor in several biological processes. For instance, it is suggested to be a competitive inhibitor of bacterial spore germination induced by L-alanine, where it may compete with the amino acid for a binding site on a germination-initiation receptor or a key enzyme. circadiancropsciences.com In the case of alcohol dehydrogenase, sorbate competes with both ethanol and the cofactor NAD+ for binding to the enzyme. nih.gov

Furthermore, sorbate is known to inhibit enzymes that contain sulfhydryl (-SH) groups at their active sites. circadiancropsciences.comresearchgate.net The proposed mechanism is an addition reaction between the double bonds of sorbic acid and the thiol group of a cysteine residue within the enzyme. researchgate.netnih.gov This covalent modification alters the structure and function of the active site, leading to enzyme inactivation. This action has been suggested for enzymes like fumarase and succinic dehydrogenase. nih.gov

Sorbate's inhibitory effects extend to the core of aerobic respiration: the Krebs cycle (also known as the citric acid cycle or TCA cycle) and the electron transport chain (ETC). wikipedia.orgnews-medical.net By disrupting these pathways, sorbate significantly impairs the cell's ability to generate energy.

Studies have shown that sorbic acid inhibits several enzymes of the citric acid cycle, including:

Fumarase iastate.edunih.gov

Succinate dehydrogenase iastate.edunih.gov

Malate dehydrogenase iastate.edu

Isocitrate dehydrogenase iastate.edu

α-Ketoglutarate dehydrogenase iastate.edu

This widespread inhibition can lead to a reduction in the activity of the entire cycle, causing an intracellular accumulation of intermediates like acetyl coenzyme A. circadiancropsciences.com

Research also indicates that sorbic acid preferentially inhibits respiration over fermentation. nih.gov In respiro-fermentative yeasts such as Saccharomyces cerevisiae, respiratory growth is more sensitive to sorbic acid than fermentative growth. nih.gov This suggests a direct impact on the mitochondrial processes of the electron transport chain. Sorbate has been shown to inhibit oxygen consumption in whole cells and isolated membrane vesicles of E. coli. circadiancropsciences.com This inhibition of the ETC reduces the cell's capacity for oxidative phosphorylation, the primary mechanism for ATP production in aerobic organisms. circadiancropsciences.comwikipedia.org

Modulation of Cellular Membrane Integrity and Permeability

The cell membrane is a critical barrier that controls the passage of substances into and out of the cell. Sorbate has been shown to alter the integrity and function of this membrane. circadiancropsciences.com The lipophilic nature of undissociated sorbic acid facilitates its accumulation in the lipid-rich environment of the cell membrane. nih.gov

This interaction can lead to changes in membrane permeability. circadiancropsciences.com For example, at a neutral pH, 5% potassium sorbate was observed to cause outer membrane damage in Alteromonas putrefaciens. circadiancropsciences.com Altered membrane permeability can disrupt essential functions, such as nutrient transport systems and the maintenance of proton gradients necessary for ATP synthesis. circadiancropsciences.comulprospector.com This disruption of transport functions that supply reducing compounds to the electron transport chain has been suggested as a key inhibitory mechanism. circadiancropsciences.com

Effects on Microbial Cell Division and Morphological Changes

Potassium sorbate can inhibit the normal processes of microbial growth and proliferation, including cell division. In studies using Clostridium botulinum, potassium sorbate was observed to inhibit the outgrowth of cells from spores and to inhibit cell division in established cultures. circadiancropsciences.com Similarly, high concentrations of sorbate were found to inhibit emergence, elongation, and cell division of vegetative cells from germinating C. botulinum spores. circadiancropsciences.com

The precise mechanism behind these effects is not fully understood. However, it is hypothesized that sorbate may interfere with the biochemical reactions associated with the formation of the cell wall and septum during division. circadiancropsciences.com It is also possible that sorbate incorporates into certain cellular structures, which could inhibit or abnormally stimulate specific biosynthetic events required for cell replication and the maintenance of normal morphology. circadiancropsciences.com

Molecular Interactions with Intracellular Macromolecules

Beyond its effects on enzymes and membranes, sorbate can interact directly with other essential intracellular macromolecules, namely nucleic acids and proteins.

Binding to and Modification of Proteins (e.g., Bovine Serum Albumin, Human Serum Albumin)

Potassium sorbate has been shown to interact with and modify serum albumins, which are crucial proteins in the bloodstream. nih.govresearchgate.netmui.ac.irnih.gov Studies investigating the interaction between potassium sorbate and bovine serum albumin (BSA) have demonstrated a binding process primarily driven by electrostatic interactions. researchgate.net The binding is a spontaneous process, as indicated by a negative Gibbs free energy change. researchgate.net Research using fluorescence and resonance light scattering spectroscopy has determined the apparent binding constants (KA) between potassium sorbate and BSA to be 2.23×10³ L·mol⁻¹ at 288 K and 2.74×10³ L·mol⁻¹ at 293 K. researchgate.net The number of binding sites was found to be approximately one. researchgate.net

Furthermore, investigations into its effects on human serum albumin (HSA) have shown that potassium sorbate can act as an activator of advanced glycation end products (AGEs), even in the absence of glucose. nih.gov This suggests that potassium sorbate can stimulate the glycation and fibrillation of HSA. nih.govresearchgate.net This process involves non-covalent binding and can lead to structural changes in the protein, including an increase in β-sheet structures. nih.govresearchgate.net Molecular docking studies suggest that potassium sorbate can interact with important subdomains of BSA, indicating the formation of a stable complex. nih.govresearchgate.net The interaction may involve both hydrophobic interactions and hydrogen bonding with amino acid residues of the protein. researchgate.net

Table 1: Binding Parameters of Potassium Sorbate with Bovine Serum Albumin

Induction of Lysine (B10760008) Sorbylation on Histones and Non-histones

A significant finding is the discovery that cellular uptake of sorbate induces a novel post-translational modification known as lysine sorbylation (Ksor) on proteins. nih.govebi.ac.ukbiorxiv.orgumn.edu This modification has been identified on both histone and non-histone proteins. nih.govebi.ac.uk Proteomic analyses have identified over 20 sorbylation sites on histones in cells and mouse liver, and over 900 proteins in RAW264.7 cells are targets for lysine sorbylation. ebi.ac.uk

The induction of histone sorbylation has been observed in various cell lines, including HepG2, HEK293T, and RAW264.7, and this induction is dose- and time-dependent. nih.gov In mouse models, oral administration of sorbate led to a significant increase in histone sorbylation in the liver within two hours, without a corresponding global change in histone lysine acetylation. nih.gov This suggests that Ksor can be acutely induced in both cultured cells and animal tissues. nih.gov The enzymes responsible for this dynamic regulation are class I histone deacetylases (HDACs), specifically HDAC1-3, which exhibit noncanonical activity by catalyzing sorbylation in the presence of sorbate and desorbylation in its absence. nih.govbiorxiv.orgnih.gov

Interactions with Genetic Material (DNA, RNA) and DNA Damage Response Pathways

The interaction of potassium sorbate with genetic material is complex and appears to be influenced by other substances. While some studies suggest that potassium sorbate alone has low genotoxicity, others indicate that it can induce DNA damage under certain conditions. nih.govnih.gov For instance, when potassium sorbate reacts with ascorbic acid in the presence of iron salts, the resulting decomposed products have been shown to cause mutagenicity and DNA-damaging activity. nih.govresearchgate.netwikidata.org This effect was observed to be dose-dependent and increased with the reaction period. nih.gov

In human peripheral blood lymphocytes, potassium sorbate has been reported to be genotoxic, causing chromosomal aberrations, sister chromatid exchanges, and micronucleus formation, particularly at high concentrations. researchgate.netresearchgate.net The proposed mechanism for this toxicity is related to its alkylating activity, which is similar to the reactivity of alkylating agents towards DNA bases. nih.govresearchgate.netresearchgate.net However, some studies have reported conflicting results, with some finding no DNA damage in various organs of mice treated with potassium sorbate. nih.gov The interaction with nitrites at low pH, such as in gastric conditions, can also lead to the formation of mutagenic and genotoxic agents. researchgate.net

Influence on Cellular Signaling Pathways

Potassium sorbate can modulate various cellular signaling pathways, thereby influencing gene expression, cell differentiation, and cellular stress responses.

Regulation of Gene Expression via Epigenetic Modifications (e.g., Inflammation-response genes, NF-κB complex)

The induction of lysine sorbylation by potassium sorbate has direct consequences for gene expression, particularly in the context of inflammation. nih.govbiorxiv.org Increased histone Ksor in mouse liver has been correlated with a decrease in the expression of inflammation-response genes. nih.govnih.gov In macrophage RAW264.7 cells stimulated with lipopolysaccharide (LPS), sorbate treatment led to a dose-dependent downregulation of proinflammatory gene expression and nitric oxide production. nih.govbiorxiv.org

Proteomic profiling has identified RelA (p65), a key component of the NF-κB complex, and its interacting proteins as targets for lysine sorbylation. nih.govbiorxiv.org The NF-κB pathway is a critical regulator of inflammatory responses. Sorbate treatment has been shown to significantly decrease NF-κB transcriptional activity in response to LPS stimulation. nih.govbiorxiv.org This suggests a mechanism where sorbate uptake, through the epigenetic modification of histones and key signaling proteins, can regulate inflammatory gene expression. nih.govbiorxiv.org Some studies have also shown that potassium sorbate can modify the expression of genes such as GADD45α and MAPK8 (which encodes JNK1). nih.govresearchgate.net

Impact on Notch Signaling Pathway and Intestinal Stem Cell Differentiation

Research using Drosophila melanogaster as a model organism has indicated that excessive consumption of potassium sorbate may alter the differentiation of intestinal stem cells (ISCs). researchgate.netresearchgate.net This effect is potentially mediated through the downregulation of the Notch signaling pathway. researchgate.netresearchgate.net The Notch pathway is crucial for determining the fate of ISCs, and its disruption can lead to an imbalance in the types of cells produced in the gut lining, such as an increase in enteroendocrine cells. researchgate.net

Modulation of Reactive Oxygen Species (ROS) Levels and Related Cellular Responses (e.g., JNK pathway)

Potassium sorbate has been shown to induce oxidative stress in various cell types. researchgate.net In human lymphocytes, treatment with potassium sorbate led to an increase in oxidative stress. researchgate.net Studies in yeast have shown that sorbic acid can promote the production of reactive oxygen species (ROS). nih.gov This increase in ROS can lead to damage to mitochondria and other cellular components. nih.gov

The cellular response to this oxidative stress can involve signaling pathways such as the JNK pathway. The MAPK8 gene, which encodes the JNK1 protein, is known to be involved in stress responses, including apoptosis. nih.gov Studies have shown that a combination of sodium benzoate (B1203000) and potassium sorbate can lead to a significant increase in the expression of MAPK8. nih.govresearchgate.net Additionally, sorbic acid has been shown to interfere with autophagy and β-oxidation in the liver, which can contribute to lipid accumulation and further cellular stress. nih.gov

Table 2: Summary of Cellular Signaling Pathways Affected by Potassium Sorbate

Effects on Exosome Secretion and Mitophagy

The chemical compound potassium;(2E,4E)-hexa-2,4-dienoate, commonly known as potassium sorbate, has been the subject of research regarding its interactions with fundamental cellular processes, specifically exosome secretion and mitophagy. Studies have indicated that exposure to this compound can lead to alterations in these pathways, which are crucial for intercellular communication and cellular quality control, respectively. The primary mechanism underlying these effects appears to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).

Research using the fruit fly, Drosophila melanogaster, as a model organism has provided direct evidence that ingestion of potassium sorbate can alter exosome secretion patterns and enhance mitophagy within the intestinal cells. nih.gov This suggests a complex interplay between the compound and the molecular machinery governing these two distinct, yet interconnected, cellular functions.

Alteration of Exosome Secretion

Exosomes are small extracellular vesicles that play a critical role in cell-to-cell communication by transferring a cargo of proteins, lipids, and nucleic acids between cells. nih.gov The biogenesis and release of exosomes are tightly regulated processes involving the endosomal sorting complexes required for transport (ESCRT) machinery, as well as various Rab GTPases that control vesicle trafficking and fusion with the plasma membrane. nih.govresearchgate.net

The influence of potassium sorbate on exosome secretion is likely mediated by the oxidative stress it induces. Oxidative stress, characterized by an overproduction of ROS, has been shown to modulate exosome release through several mechanisms. nih.govresearchgate.net Depending on the cellular context and the level of oxidative stress, ROS can either promote or inhibit exosome secretion. Low to moderate levels of ROS have been observed to enhance exosome release by inhibiting the degradation of multivesicular bodies (MVBs), the endosomal compartments from which exosomes originate. researchgate.netresearchgate.net This inhibition can occur through the suppression of lysosomal function, a process that is dependent on calcium signaling. nih.govresearchgate.net

Furthermore, studies have indicated that oxidative stress can influence the expression of genes related to exosome secretion, such as rab27a and rab35, which are key regulators of MVB docking at the plasma membrane. purdue.edu While direct studies linking potassium sorbate to the modulation of specific Rab proteins or the ESCRT pathway are limited, the established role of ROS in regulating these components provides a plausible mechanistic framework for the observed alterations in exosome secretion patterns upon potassium sorbate exposure.

Another layer of complexity is added by the potential involvement of the Notch signaling pathway. Notch signaling is a fundamental cell-to-cell communication pathway that has been linked to the regulation of exosome secretion. nih.govmdpi.comnih.gov Notably, research in Drosophila has suggested that potassium sorbate exposure may lead to a downregulation of Notch signaling in intestinal stem cells. nih.gov Although the direct impact of this on exosome secretion in the context of potassium sorbate exposure requires further investigation, it points to a potential alternative or parallel mechanism of action.

| Cellular Process | Key Molecular Players | Observed Effect of Potassium Sorbate | Potential Mechanism |

| Exosome Secretion | ESCRT machinery, Rab GTPases (e.g., Rab27a, Rab35), Notch Signaling Pathway | Altered secretion patterns | Induction of ROS, leading to modulation of MVB degradation and expression of secretion-related genes; potential downregulation of Notch signaling. |

Enhancement of Mitophagy

Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, a process vital for maintaining cellular health and preventing the accumulation of dysfunctional, ROS-producing organelles. nih.gov A key pathway governing mitophagy is the PINK1-Parkin pathway. Under normal conditions, the kinase PINK1 is imported into healthy mitochondria and degraded. However, upon mitochondrial damage and depolarization, PINK1 accumulates on the outer mitochondrial membrane, where it recruits the E3 ubiquitin ligase Parkin from the cytosol. nih.govyoutube.comyoutube.com Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in a lysosome.

The enhancement of mitophagy by potassium sorbate is strongly linked to its ability to induce mitochondrial ROS production. nih.govnih.gov ROS are recognized as a significant trigger for the initiation of the PINK1-Parkin pathway. nih.gov The excessive ROS generated as a result of potassium sorbate exposure can lead to mitochondrial damage, thereby activating the PINK1-Parkin signaling cascade and promoting the clearance of these compromised organelles. nih.gov

Studies have shown that ROS can directly induce the translocation of Parkin to the mitochondria, a critical step in the initiation of mitophagy. nih.gov This establishes a direct mechanistic link between the oxidative stress caused by potassium sorbate and the observed increase in mitophagy.

The Notch signaling pathway has also been implicated in the regulation of autophagy and mitochondrial function. nih.gov Disruption of Notch signaling has been shown to be detrimental to T-regulatory cells by affecting the autophagy cascade, with mitochondria being a prominent target. nih.gov Given that potassium sorbate has been suggested to downregulate Notch signaling in Drosophila intestinal stem cells, it is conceivable that this could contribute to the observed enhancement of mitophagy, although this remains an area for further research. nih.gov

| Cellular Process | Key Molecular Players | Observed Effect of Potassium Sorbate | Potential Mechanism |

| Mitophagy | PINK1, Parkin, Reactive Oxygen Species (ROS), Notch Signaling Pathway | Enhanced mitophagy | Induction of mitochondrial ROS, leading to mitochondrial damage and activation of the PINK1-Parkin pathway; potential downregulation of Notch signaling. |

Degradation Pathways and Environmental Fate Mechanisms

Oxidative Degradation of Potassium Sorbate (B1223678) in Aqueous Solutions

The most significant degradation pathway for potassium sorbate in aqueous solutions is oxidative destruction. researchgate.net The presence of a conjugated double bond system in its molecular structure makes it prone to autoxidation when exposed to oxygen. researchgate.net This process leads to the formation of various carbonyl compounds, which can further react and contribute to changes like nonenzymatic browning. researchgate.nettandfonline.comconicet.gov.ar

A proposed mechanism for the oxidation of sorbic acid involves a chain reaction. researchgate.net This process is thought to begin with the formation of an unstable diradical intermediate. researchgate.net This diradical reacts with oxygen to form a 4,5-cyclic peroxide. researchgate.net The subsequent degradation of this cyclic peroxide through dismutation and chain scission is believed to produce the main breakdown products, which include acetaldehyde (B116499) and β-carboxyacrolein. researchgate.nettandfonline.com

The kinetics of potassium sorbate oxidation are significantly affected by both pH and temperature. The degradation involves the non-dissociated form of sorbic acid; therefore, the rate of degradation is enhanced at pH values lower than its pKa of 4.75. researchgate.net Maximum rates of oxidation have been observed at pH values around 3. researchgate.net Acidic conditions, in general, accelerate the oxidation rate of sorbate in solution. circadiancropsciences.com

Temperature also plays a crucial role, with higher temperatures promoting auto-oxidation reactions. nih.gov The relationship between the rate constant of degradation and temperature follows the Arrhenius dependence, indicating a predictable increase in reaction rate with rising temperature. researchgate.net For instance, the interaction between oxygen and a high temperature of 75°C has been shown to favor browning, a consequence of oxidative degradation. nih.gov

Table 1: Factors Influencing Oxidative Degradation of Potassium Sorbate

| Factor | Influence on Degradation Rate | Reference |

|---|---|---|

| pH | Increased degradation at lower pH (below pKa 4.75) | researchgate.net |

| Temperature | Increased degradation at higher temperatures | researchgate.netnih.gov |

| Oxygen | Essential for autoxidation | researchgate.net |

| Moisture | Increased moisture accelerates oxidation | circadiancropsciences.com |

| Other Additives | Can either catalyze or protect against degradation | researchgate.netconicet.gov.arscispace.com |

Radiolytic and Photolytic Degradation Processes

Potassium sorbate can undergo degradation when subjected to gamma irradiation, a process known as radiolysis. researchgate.net This method is sometimes used in food preservation, but it can interact with food components, including sorbates, leading to their degradation. researchgate.net The extent of radiolytic degradation depends on the composition of the system. researchgate.netscispace.com Combining potassium sorbate treatment with irradiation has been studied to extend the shelf life of products like strawberries by controlling microbial load. nih.govnih.gov Light can also be a factor in degradation, particularly in combination with high temperature and oxygen. nih.gov

Microbial Biotransformation and Biodegradation in Environmental Systems

Microorganisms play a key role in the breakdown of potassium sorbate. Certain yeasts, molds, and bacteria are capable of metabolizing sorbates, which can decrease their concentration and lead to the formation of other compounds. researchgate.netcircadiancropsciences.com For example, some Trichoderma and Penicillium strains can detoxify sorbates through decarboxylation, producing piperylene (1,3-pentadiene), which has a distinct kerosene-like odor. wikipedia.org In soil, potassium sorbate can be metabolized by bacteria and fungi. food-ingredient.net Similarly, aquatic bacteria can utilize it as a carbon source, breaking it down into carbon dioxide and water. food-ingredient.net However, the antimicrobial action of potassium sorbate itself is based on inhibiting the growth of a wide range of microorganisms, including yeasts, molds, and some bacteria, by interfering with their cell membranes and enzyme systems. food-ingredient.netatamanchemicals.comulprospector.com Studies have shown that its effectiveness is influenced by pH, with greater antimicrobial activity at lower pH values. researchgate.netresearchgate.net

Environmental Distribution and Persistence of Potassium Sorbate and its Metabolites

Once in the environment, potassium sorbate is considered to have a relatively low persistence. food-ingredient.netusda.gov It is biodegradable under aerobic conditions. food-ingredient.net Research indicates it has a short half-life in soil, typically ranging from a few days to a few weeks, suggesting it does not accumulate over long periods. food-ingredient.net Similarly, it undergoes biodegradation in water. food-ingredient.net The U.S. Environmental Protection Agency (EPA) predicts that potassium sorbate is readily biodegradable. cornell.edu Estimated environmental half-lives are approximately 2.6 hours in air, 206 hours in water, and 416 hours in soil. usda.gov The majority of consumed potassium sorbate is metabolized to carbon dioxide and water, similar to fatty acids. usda.gov

Table 2: Estimated Environmental Half-life of Potassium Sorbate

| Environment | Estimated Half-life | Reference |

|---|---|---|

| Air | 2.6 hours | usda.gov |

| Water | 206 hours | usda.gov |

| Soil | 416 hours | usda.gov |

Table of Compound Names

| Common Name | IUPAC Name |

| Potassium Sorbate | potassium (2E,4E)-hexa-2,4-dienoate |

| Sorbic Acid | (2E,4E)-hexa-2,4-dienoic acid |

| Acetaldehyde | Ethanal |

| β-carboxyacrolein | 4-oxobut-2-enoic acid |

| Piperylene | Penta-1,3-diene |

| Carbon Dioxide | Carbon dioxide |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Potassium Sorbate (B1223678) Analysis

Chromatographic methods are central to the analysis of potassium sorbate, providing robust separation from complex sample matrices. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most prominently used techniques, often coupled with various detectors. benthamdirect.comnjlabs.com Gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) also serve as powerful tools for its determination. benthamdirect.comoup.comresearchgate.net

HPLC is a widely adopted technique for the routine analysis of potassium sorbate in food and beverage products. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode, typically employing a C18 column as the stationary phase. njlabs.comnih.govajast.net The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govajast.netukim.mk Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength of maximum absorbance for sorbic acid (the active form of potassium sorbate) being around 255 nm. nih.govresearchgate.netiau.ir

The development of UHPLC has offered significant improvements in analytical speed and efficiency. benthamdirect.comresearchgate.net By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to faster separations without compromising resolution. glsciences.com For instance, a rapid UHPLC-fluorescent method has been reported for the analysis of potassium sorbate, demonstrating the enhanced capabilities of modern chromatographic systems. benthamdirect.comresearchgate.net The validation of these methods in accordance with guidelines, such as those from the International Council for Harmonisation (ICH), ensures their accuracy, precision, linearity, and robustness. ajast.net

Key performance indicators for HPLC and UHPLC methods include the limit of detection (LOD) and limit of quantification (LOQ), which define the smallest concentration of the analyte that can be reliably detected and quantified, respectively. A study developing an RP-HPLC method reported LOD and LOQ values for potassium sorbate to be 0.39 µg/ml and 1.1 µg/ml, respectively. ajast.net Another HPLC method demonstrated a detection limit of 0.0010% (10 mg/L) in a juice matrix. nih.govresearchgate.net The linearity of these methods is typically established over a specific concentration range, with correlation coefficients (r²) close to 0.999, indicating a strong linear relationship between concentration and detector response. ajast.netnih.gov

Table 1: Examples of HPLC/UHPLC Method Parameters for Potassium Sorbate Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 | UHPLC Method |

| Column | Luna C18 (150 mm x 4.6 mm, 5 µm) ajast.net | Reversed-phase C18 nih.govresearchgate.net | Purospher® STAR RP-18 (30 mm x 4 mm; 3 μm) ukim.mk | Inertsil ODS-4 (75 x 2.1 mm I.D., 2 µm) glsciences.com |

| Mobile Phase | Acetonitrile: Sodium acetate (B1210297) buffer pH 4.3 (20:80) ajast.net | Acetonitrile/ammonium acetate buffer solution nih.govsci-hub.se | Methanol/phosphate buffer (pH = 3.70) (20/80, V/V) ukim.mk | A) 0.05% HCOOH in (H₂O/CH₃CN = 95/5) B) 0.05% HCOOH in (H₂O/CH₃CN = 5/95) glsciences.com |

| Flow Rate | 1.0 ml/min ajast.net | 0.8 ml/min sci-hub.se | 1 mL/min ukim.mk | Not Specified |

| Detection | UV at 235 nm ajast.net | UV at 255 nm nih.govresearchgate.net | UV at 255.4 nm ukim.mk | Not Specified |

| Retention Time | 6.9 min ajast.net | Not Specified | 5.407 min ukim.mk | < 8 minutes glsciences.com |

| LOD | 0.39 µg/ml ajast.net | 10 mg/L nih.govresearchgate.net | Not Specified | Not Specified |

| LOQ | 1.1 µg/ml ajast.net | Not Specified | Not Specified | Not Specified |

Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be employed for the determination of potassium sorbate, typically after a derivatization step to increase its volatility. researchgate.net One study utilized a GC-MS method following the AOAC (Association of Official Analytical Chemists) procedure for the analysis of sorbic acid in various food samples. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the analysis of food additives, including potassium sorbate. oup.comglsciences.comnih.gov This method combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry. glsciences.com LC-MS/MS methods often exhibit lower detection limits and greater specificity compared to HPLC-UV methods, making them particularly suitable for complex matrices and trace-level analysis. nih.gov

A comparative study of HPLC-UV and LC-MS/MS for the analysis of potassium sorbate in ketchup found that the LC-MS/MS method provided lower uncertainty values (0.044 mg/L for LC-MS/MS versus 0.150 mg/L for HPLC). nih.gov The optimization of LC-MS/MS methods can achieve rapid chromatographic separation, with analysis times of less than 4 minutes. nih.gov

Spectroscopic Approaches

Spectroscopic methods offer alternative and often complementary approaches to chromatographic techniques for the quantification of potassium sorbate.

UV-Visible spectrophotometry is a straightforward and cost-effective method for the determination of potassium sorbate in various food products. iau.irju.edu.etaelabgroup.com This technique is based on the principle that potassium sorbate (as sorbic acid in acidic solution) absorbs light in the UV region of the electromagnetic spectrum. aelabgroup.comresearchgate.net The analysis is typically carried out by measuring the absorbance of a sample solution at the wavelength of maximum absorption (λmax), which for sorbic acid is around 250-255 nm. iau.irresearchgate.netdlsu.edu.ph

The concentration of potassium sorbate in a sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations. ju.edu.et Studies have demonstrated the utility of UV-Vis spectrophotometry for analyzing preservatives in products like fruit juices and pickled cucumbers. ju.edu.etresearchgate.net For instance, one study reported a limit of detection and quantification for potassium sorbate of 1.96 mg/L and 6.54 mg/L, respectively, using this method. ju.edu.et However, it is important to note that the accuracy of UV-Vis spectrophotometry can be affected by interfering substances that absorb at the same wavelength. iau.ir In such cases, HPLC is considered a more selective method. iau.ir

Table 2: Performance Characteristics of UV-Vis Spectrophotometry for Potassium Sorbate Analysis

| Parameter | Finding 1 | Finding 2 |

| Detection Wavelength (λmax) | 252 nm researchgate.net | 255 nm dlsu.edu.ph |

| Limit of Detection (LOD) | 1 mg/L researchgate.net | 1.96 mg/L ju.edu.et |

| Limit of Quantification (LOQ) | Not Specified | 6.54 mg/L ju.edu.et |

| Linearity Range | Not Specified | 10 mg/L to 50 mg/L ju.edu.et |

| Correlation Coefficient (r²) | Not Specified | 0.997 ju.edu.et |

Mass spectrometry (MS) plays a pivotal role in modern analytical workflows for potassium sorbate, primarily through its coupling with liquid chromatography (LC-MS/MS). benthamdirect.comoup.comnih.gov The integration of MS provides a higher degree of certainty in compound identification and quantification compared to UV detection alone. njlabs.comnih.gov In an LC-MS/MS system, after the analyte is separated by the LC column, it is ionized and then fragmented. The specific mass-to-charge ratios of the precursor and product ions are monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity. glsciences.com

This high selectivity minimizes the impact of matrix effects and co-eluting compounds, which can be a challenge in complex food samples. nih.gov As a result, LC-MS/MS is often used as a confirmatory technique for results obtained by other methods and is invaluable for method validation and proficiency testing schemes. glsciences.comnih.gov

Electrochemical Detection Methods (e.g., Square-wave Voltammetry)

Electrochemical methods offer a rapid and sensitive alternative for the determination of potassium sorbate. benthamdirect.comoup.com Among these, square-wave voltammetry (SWV) has been highlighted as a promising technique. benthamdirect.comresearchgate.netresearchgate.net SWV is a type of linear potential sweep voltammetry where a potential waveform, consisting of a square wave superimposed on a staircase potential, is applied to an electrode. wikipedia.org The current is sampled at two points in each square-wave cycle, and the difference between these currents is plotted against the potential. gamry.com This approach enhances the signal from faradaic processes while minimizing the contribution from charging currents, resulting in a technique with high sensitivity and speed. gamry.comlongdom.org

The application of SWV for potassium sorbate analysis often involves the use of modified electrodes, such as a cathodically prepared boron-doped diamond electrode, to improve performance. benthamdirect.comresearchgate.netresearchgate.net The peak height in the resulting voltammogram is directly proportional to the concentration of the analyte, allowing for quantitative analysis. gamry.com The speed of SWV allows for much faster determinations compared to some other voltammetric techniques. longdom.org

Development and Validation of Robust Analytical Protocols

The accurate determination of potassium (2E,4E)-hexa-2,4-dienoate, commonly known as potassium sorbate, in various products is crucial for quality control and regulatory compliance. To achieve this, robust analytical protocols are developed and rigorously validated. njlabs.com High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration with UV detection, stands out as the most prevalent and reliable technique for this purpose. njlabs.comwjpmr.com The development of these methods involves optimizing various chromatographic conditions, such as the column type (a C18 column is common), mobile phase composition, flow rate, and detection wavelength, to ensure the selective and efficient separation of potassium sorbate from other components in the sample matrix. njlabs.comwjpmr.comsielc.com

Method validation is a critical step performed in accordance with internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is suitable for its intended purpose. wjpmr.comajast.net This validation process encompasses a series of tests to evaluate the method's performance, including linearity, detection and quantification limits, accuracy, and precision. wjpmr.comoup.comsid.ir Advanced techniques like UHPLC (Ultra-High-Performance Liquid Chromatography) and methods coupled with mass spectrometry are also employed for enhanced sensitivity and specificity. eurekaselect.comresearchgate.net

Evaluation of Linearity, Detection Limits, and Quantification Limits

A fundamental aspect of validating an analytical method is establishing its linearity and sensitivity. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The Limit of Detection (LOD) is the lowest concentration of an analyte that the method can reliably detect, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. thomasalittleconsulting.com

Linearity: The linearity of an analytical method for potassium sorbate is determined by analyzing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. The correlation coefficient (R² or r²) is calculated to assess the quality of the linear fit, with values close to 1.0 indicating excellent linearity. ajast.net Studies have demonstrated strong linearity for potassium sorbate analysis across various concentration ranges. For instance, one RP-HPLC method showed linearity from 1 to 30 µg/mL with a correlation coefficient (r²) of 0.999. ajast.net Another study established a linear range of 19 to 100 µg/mL with an R² of 0.999. researchgate.net The specific range is often tailored to the expected concentration of the preservative in the samples being tested. oup.com

Table 1: Reported Linearity Ranges for Potassium (2E,4E)-hexa-2,4-dienoate Analysis

| Linearity Range | Correlation Coefficient (R²) | Analytical Method | Source |

|---|---|---|---|

| 0.10 - 30.00 mg/L | ≥ 0.998 | BD-SPME with HPLC-DAD | researchgate.netresearchgate.net |

| 1 - 30 µg/mL | 0.999 | RP-HPLC | ajast.net |

| 12.19 - 406.36 mg/L | 0.999 | RP-HPLC | researchgate.net |

| 19 - 100 µg/mL | 0.999 | HPLC | researchgate.net |

| 4 - 1000 mg/L | 0.990 | HPLC | orientjchem.org |

Detection and Quantification Limits: The LOD and LOQ are crucial for determining the sensitivity of an analytical method, especially for trace analysis. These limits are typically calculated based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. oup.comtbzmed.ac.ir The reported LOD and LOQ values for potassium sorbate vary depending on the specific instrumentation and method used. For example, a highly sensitive method combining bubble‐driven solid‐phase microextraction (BD‐SPME) with HPLC-DAD achieved an LOD of 0.03 mg/L and an LOQ of 0.10 mg/L. researchgate.netresearchgate.net In contrast, a different HPLC method reported an LOD of 6.37 µg/mL and an LOQ of 19.11 µg/mL for the analysis of dough samples. researchgate.net

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Potassium (2E,4E)-hexa-2,4-dienoate

| LOD | LOQ | Analytical Method | Source |

|---|---|---|---|

| 0.03 mg/L | 0.10 mg/L | BD-SPME with HPLC-DAD | researchgate.netresearchgate.net |

| 0.003 mg/L | 0.009 mg/L | RP-HPLC | researchgate.net |

| 0.39 µg/mL | 1.1 µg/mL | RP-HPLC | ajast.net |

| 1.823 mg/L | 6.078 mg/L | HPLC | orientjchem.org |

| 6.37 µg/mL | 19.11 µg/mL | HPLC | researchgate.net |

| 0.24 mg/kg | 0.8 mg/kg | HPLC | sid.ir |

Accuracy, Precision, and Reproducibility Assessments

Accuracy: Accuracy measures the closeness of the experimental value to the true or accepted value. In the context of preservative analysis, it is typically evaluated through recovery studies. sid.ir This involves spiking a sample matrix (placebo or a sample known to be free of the analyte) with a known concentration of potassium sorbate and then analyzing the sample to determine the percentage of the analyte that is recovered by the method. wjpmr.comiau.ir High recovery percentages indicate an accurate method. For potassium sorbate, various HPLC methods have demonstrated excellent accuracy, with recovery rates often falling within the 90% to 102% range. For instance, one study reported recovery rates from 98.5% to 101.6% in herbal syrup. wjpmr.com Another study analyzing oyster sauce found recoveries between 90.8% and 101.4%. researchgate.netresearchgate.net

Precision and Reproducibility: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). wjpmr.com Precision is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision/Reproducibility): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment.

Robust analytical methods for potassium sorbate exhibit high precision, with low RSD values. For example, a validated RP-HPLC method showed that the RSD for repeatability and intermediate precision was less than 2.0%. wjpmr.com Another method reported an intra-day precision RSD of less than 1%. researchgate.net These low RSD values confirm that the methods are precise and reproducible for the routine analysis of potassium sorbate. wjpmr.com

Table 3: Reported Accuracy and Precision Data for Potassium (2E,4E)-hexa-2,4-dienoate Analysis

| Parameter | Result | Matrix/Method | Source |

|---|---|---|---|

| Accuracy (Recovery) | 98.5% - 101.6% | Herbal Syrup | wjpmr.com |

| Accuracy (Recovery) | 95.99% - 101.5% | Sports/Energy Drinks | researchgate.net |

| Accuracy (Recovery) | 90.8% - 101.4% | Oyster Sauce | researchgate.netresearchgate.net |

| Accuracy (Recovery) | 92.9% - 99.7% | "Doogh" (Yogurt Drink) | sid.ir |

| Precision (RSD) | < 2.0% | Repeatability & Intermediate Precision | wjpmr.com |

| Precision (RSD) | < 1.0% | Intra-day Precision | researchgate.net |

| Precision (RSD) | 0.467% - 1.464% | Intra-day & Inter-day Precision | oup.com |

Application in Complex Sample Matrices for Trace Analysis

A significant challenge in analytical chemistry is the accurate quantification of trace amounts of a target compound in complex sample matrices. Foods and beverages represent particularly challenging matrices due to the presence of numerous interfering substances like sugars, proteins, fats, and other additives. njlabs.com Validated analytical methods, primarily HPLC-based, have been successfully applied to determine potassium sorbate in a wide array of complex products. eurekaselect.com

Liquid samples such as fruit juices, soft drinks, and energy drinks often require minimal sample preparation, such as dilution and filtration, before injection into the HPLC system. researchgate.netnih.govnih.gov For more viscous or solid foods like sauces, dough, cheese, and peanut butter, a solvent extraction step is typically necessary to isolate the preservative from the bulk of the matrix, followed by centrifugation and filtration. researchgate.netnih.gov

The robustness of these methods allows for reliable trace analysis even in these complicated environments. For example, a rapid HPLC method can detect potassium sorbate at a level of 0.0010% (10 mg/L) in a juice matrix. nih.gov The development of highly sensitive techniques, such as those incorporating solid-phase microextraction, further enhances the ability to perform trace analysis in difficult samples like oyster sauce. researchgate.netresearchgate.net The successful application of these methods to diverse products—from fermented milk drinks like "doogh" to herbal syrups and baked goods—demonstrates their versatility and effectiveness for routine monitoring and quality control. wjpmr.comsid.irresearchgate.netorientjchem.org

Computational Chemistry and in Silico Modeling of Potassium Sorbate

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. nih.gov This method is instrumental in elucidating the binding modes and affinities that govern biological activity.

Research involving molecular docking simulations has demonstrated that potassium sorbate (B1223678) can interact with Bovine Serum Albumin (BSA), a well-studied transport protein. nih.govresearchgate.net These simulations show that potassium sorbate, along with other preservatives like sodium benzoate (B1203000) and sodium dihydrogen citrate, can stably bind to important subdomains of BSA. nih.govresearchgate.netnih.gov The stability of the resulting BSA-ligand complex is a key finding from these computational experiments. researchgate.netnih.gov

The primary ligand-binding sites on BSA are located within hydrophobic cavities in sub-domains II-A and III-A. nih.gov Docking studies confirm that the interaction of preservatives with albumin occurs in these significant subdomains, corroborating in vitro experimental results. researchgate.netnih.gov The ability to model these interactions computationally is crucial for understanding how such compounds are transported and how they might interact with proteins in biological systems.

| Ligand | Receptor | Key Finding from Docking Simulation | Interacting Site |

|---|---|---|---|

| Potassium Sorbate | Bovine Serum Albumin (BSA) | Forms a stable complex with the protein. nih.govresearchgate.net | Important subdomains of BSA, specifically hydrophobic cavities in sub-domains II-A and III-A. nih.gov |

Structure-Activity Relationship (SAR) Analysis using Computational Approaches

Structure-Activity Relationship (SAR) analysis investigates the link between the chemical structure of a molecule and its biological activity. Computational approaches in SAR are essential for identifying the specific structural features responsible for a compound's function.

For potassium sorbate, its specific chemical structure is directly related to its activity, including its potential to participate in certain biochemical reactions. For instance, studies have explored its role in the formation of Advanced Glycation End-products (AGEs), which result from non-enzymatic reactions between sugars and proteins. nih.gov Computational and in vitro results indicate that potassium sorbate is more potent than sodium benzoate in inducing the formation of AGEs. nih.gov This difference is attributed to their distinct chemical structures, which lead to different intra- and extra-molecular cross-linking abilities. nih.gov

The condensation reaction likely occurs through a nucleophilic attack from free amino groups of BSA on the carbonyl group of the sorbate molecule. nih.gov It has been proposed that potassium sorbate can form covalent bonds with Lysine (B10760008) residues, thereby acting as a catalyst for the Maillard reaction, a pathway for AGEs formation. nih.gov

Prediction of Molecular Behavior and Interaction Potentials

Computational simulations can predict the dynamic behavior of molecules and their interaction potentials over time. Molecular dynamics simulations of potassium sorbate interacting with BSA have provided insights into the stability and flexibility of the protein-ligand complex.

Key metrics from these simulations include the Radius of Gyration (Rg) and the Root Mean Square Fluctuation (RMSF). The Rg value indicates the compactness of the protein structure. For the BSA-potassium sorbate complex, the Rg value reaches a plateau between 30 to 100 nanoseconds, suggesting the complex achieves a state of greater rigidity, which is a desirable characteristic for an inhibitor targeting the BSA protein. researchgate.net The calculated average Rg for the complex was 2.71. researchgate.net

The RMSF value measures the fluctuation of individual amino acid residues, indicating the flexibility of different parts of the protein. The RMSF values for the backbone residues of the BSA complexed with potassium sorbate were found to be between 0.07 and 0.37 Å, which signifies minimal flexibility among the amino acid residues of the BSA protein. researchgate.net These computational predictions support the formation of a stable and compact complex, reinforcing the potential of potassium sorbate to act as a suitable inhibitor for the target protein. researchgate.net

| Computational Metric | Value/Observation for BSA-Potassium Sorbate Complex | Interpretation |

|---|---|---|

| Radius of Gyration (Rg) | Average value of 2.71; plateau reached from 30 to 100 ns. researchgate.net | Indicates compactness and rigidity of the protein-ligand complex, suggesting a suitable inhibitor. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | 0.07 - 0.37 Å for backbone residues. researchgate.net | Reveals minimal flexibility among amino acid residues, indicating a stable complex. researchgate.net |

Theoretical Studies of Inhibitive Properties

Theoretical studies, often complemented by experimental data, help to explain the mechanisms behind a compound's inhibitory effects. For potassium sorbate, its antimicrobial properties have been a subject of such investigations.

One of the primary mechanisms of action is the inhibition of microbial growth by interfering with cellular functions. ulprospector.com Theoretical models suggest that sorbates alter cell membranes, inhibit cellular transport systems, and disrupt key enzymes within the microorganism. ulprospector.com

Studies on bacterial spores have provided more specific insights. The inhibition of spore germination by potassium sorbate has been shown to be competitive in nature. nih.gov For example, it acts as a competitive inhibitor of L-alanine and L-cysteine during the germination of Clostridium botulinum 62A spores. nih.gov Similarly, it competitively inhibits germination induced by L-alanine and L-α-NH2-n-butyric acid in Bacillus cereus T spores. nih.gov This competitive inhibition suggests that sorbate interferes with the binding of germinant molecules to their receptor sites, a critical step in initiating germination. circadiancropsciences.com Further studies indicate that potassium sorbate inhibits the initiation of germination, with the level of inhibition being dependent on both its concentration and the surrounding pH. circadiancropsciences.com

| Organism/System | Observed Inhibitory Effect | Proposed Theoretical Mechanism |

|---|---|---|

| Bacillus cereus T spores | Inhibition of spore germination. nih.gov | Competitive inhibition of germinants like L-alanine and L-α-NH2-n-butyric acid. nih.gov |

| Clostridium botulinum 62A spores | Inhibition of spore germination and outgrowth. nih.govcircadiancropsciences.com | Competitive inhibition of germinants like L-alanine and L-cysteine; inhibition of the initiation of germination. nih.govcircadiancropsciences.com |

| General Microorganisms (Yeasts, Molds, Bacteria) | Inhibition of growth. ulprospector.comresearchgate.net | Alteration of cell membranes, inhibition of cellular enzymes and transport systems. ulprospector.com |

Advanced Material Science and Polymer Engineering Applications

Incorporation and Controlled Release Kinetics in Polymer Films

The integration of potassium (2E,4E)-hexa-2,4-dienoate into polymer films is a key area of research, particularly for applications in active packaging. nih.gov The effectiveness of these films often depends on the controlled release of the compound.

Diffusion Mechanisms and Coefficients in Active Polymer Packaging

The release of potassium (2E,4E)-hexa-2,4-dienoate from polymer films is primarily governed by diffusion. core.ac.uk Studies have shown that the diffusion mechanism can often be described by Fick's law, particularly in materials like chitosan (B1678972) and gelatin-based films. researchgate.net The diffusion coefficient (D) is a critical parameter that quantifies the rate of release. Research has indicated that this coefficient is not constant but is influenced by several factors. For instance, in gelatin-based films, the diffusion coefficient increases with a higher initial concentration of potassium (2E,4E)-hexa-2,4-dienoate. researchgate.netoalib.com

The type of polymer matrix significantly impacts diffusion. For example, the diffusion of potassium (2E,4E)-hexa-2,4-dienoate in multilayer films, such as those made of low-density polyethylene (B3416737) (LDPE) and polyamide, is a complex process. nih.gov The incorporation of this compound can affect the film's water vapor permeability, diffusivity, and solubility. nih.gov In some cases, the high water-holding capacity of potassium (2E,4E)-hexa-2,4-dienoate can limit the effective diffusion coefficient in active films. nih.gov

Interactive Table: Diffusion Coefficients of Potassium (2E,4E)-hexa-2,4-dienoate in Different Polymer Films

| Polymer Matrix | Concentration of Potassium (2E,4E)-hexa-2,4-dienoate (wt%) | Temperature (°C) | Diffusion Coefficient (D) (m²/s) | Reference |

|---|---|---|---|---|

| Gelatin | 0.2 | 25 | 1.96 x 10⁻¹² | researchgate.net |

| Gelatin | Not Specified | 5 | 1.36 x 10⁻¹² | researchgate.netoalib.com |

| Gelatin | Not Specified | 35 | 5.20 x 10⁻¹² | researchgate.netoalib.com |

Impact of Water Activity and pH on Diffusion

Water activity (aW) and pH are crucial factors that significantly influence the diffusion kinetics of potassium (2E,4E)-hexa-2,4-dienoate from polymer films. researchgate.net Research on multilayer active films (LDPE/polyamide/LDPE) has demonstrated a clear interaction between pH and aW on the diffusion coefficient. researchgate.net Generally, lower pH values and lower water activity lead to a higher diffusion coefficient. researchgate.net This can be attributed to the swelling of the film in solutions with lower aW and the increased solubility of the compound at lower pH. researchgate.net

The pH of the surrounding medium is particularly important as it affects the efficacy of the sorbate (B1223678). researchgate.net As the pH increases, the effectiveness of sorbic acid diminishes, and it loses its antimicrobial properties above a pH of 6.5. researchgate.net Therefore, the pH of the food product is a critical consideration for the application of such active films. researchgate.net In gelatin films, the diffusion coefficient of potassium (2E,4E)-hexa-2,4-dienoate is also influenced by the pH of the receiving solution, with a higher swelling rate and increased mobility observed at a lower pH of 3.5. researchgate.net

Influence on Thermomechanical and Rheological Properties of Polymer Composites

The addition of potassium (2E,4E)-hexa-2,4-dienoate to polymer blends can have a marked effect on their thermal and mechanical characteristics.

Effects on Thermal Stability and Crystallinity

Differential Scanning Calorimetry (DSC) studies on multi-blends of LLDPE/LDPE/PLA with a PE-g-MA compatibilizer have shown that the presence of potassium (2E,4E)-hexa-2,4-dienoate can influence the melting (Tm) and crystallization (Tc) temperatures of the polymer blend. springerprofessional.de In pullulan/gelatin blend films, the incorporation of potassium (2E,4E)-hexa-2,4-dienoate can lead to changes in the crystalline nature of the film. colab.ws Specifically, it can convert the amorphous structure of pullulan-rich films to a semi-crystalline-like state, while decreasing the crystalline character of gelatin-rich films. colab.ws This is attributed to the recrystallization of the potassium (2E,4E)-hexa-2,4-dienoate itself within the polymer matrix. colab.ws Furthermore, the addition of this compound can lower the glass transition temperature, indicating it can act as a plasticizer. colab.ws

Modification of Tensile Strength and Elongation at Break

The impact of potassium (2E,4E)-hexa-2,4-dienoate on the mechanical properties of polymer composites is complex and depends on the specific polymer matrix. In LLDPE/LDPE/PLA/PE-g-MA blends, the addition of 4 phr of potassium (2E,4E)-hexa-2,4-dienoate resulted in a significant improvement in both tensile strength (from 7.93 MPa to 11.71 MPa) and elongation at break (from 282.57% to 551.57%). springerprofessional.de

Conversely, in starch-clay nanocomposite films, increasing the concentration of potassium (2E,4E)-hexa-2,4-dienoate led to a decrease in tensile strength and an increase in elongation at break. researchgate.netnih.gov Similarly, in pullulan/gelatin films, potassium (2E,4E)-hexa-2,4-dienoate was found to reduce mechanical strength and stiffness while improving the film's stretchability. colab.wsresearchgate.net In cassava starch-based films, the incorporation of particles containing potassium (2E,4E)-hexa-2,4-dienoate led to more resistant films with higher Young's Modulus and stress at break, but lower strain at break. mdpi.com

Interactive Table: Effect of Potassium (2E,4E)-hexa-2,4-dienoate on Mechanical Properties of Polymer Composites

| Polymer Composite | Effect on Tensile Strength | Effect on Elongation at Break | Reference |

|---|---|---|---|

| LLDPE/LDPE/PLA/PE-g-MA | Increased | Increased | springerprofessional.de |

| Starch-Clay Nanocomposite | Decreased | Increased | researchgate.netnih.gov |

| Pullulan/Gelatin Films | Decreased | Increased | colab.wsresearchgate.net |

Development of Novel Polymer Matrices for Encapsulation

The development of novel polymer matrices for the encapsulation of active agents like potassium (2E,4E)-hexa-2,4-dienoate is a burgeoning field. core.ac.uk The goal is to create systems that can control the release of the encapsulated substance. core.ac.uk Biodegradable films, such as those produced from thermoplastic starch and poly(butylene adipate-co-terephthalate) (PBAT), have been investigated for this purpose. core.ac.uk

Research into starch/nanoclay films has shown that these composite materials can control the migration of potassium (2E,4E)-hexa-2,4-dienoate, allowing for the retention of its properties over a longer period. nih.gov Similarly, ultrasound techniques have been employed to produce native and acetylated cassava starch particles for encapsulating this compound, which are then incorporated into films. mdpi.com These modified starch particles act as carriers and can improve the physical performance of the active films. mdpi.com The interactions between potassium (2E,4E)-hexa-2,4-dienoate and the modified starch, as revealed by FTIR spectroscopy, are crucial for the enhanced performance of these composite materials. mdpi.com

Table of Compound Names

| Common Name | IUPAC Name |

| Potassium Sorbate | potassium;(2E,4E)-hexa-2,4-dienoate |

| Sorbic Acid | (2E,4E)-hexa-2,4-dienoic acid |

| Low-Density Polyethylene | Not Applicable |

| Polyamide | Not Applicable |

| Chitosan | Not Applicable |

| Gelatin | Not Applicable |

| Linear Low-Density Polyethylene | Not Applicable |

| Polylactic Acid | Not Applicable |

| Poly(ethylene-graft-maleic anhydride) | Not Applicable |

| Starch | Not Applicable |

| Pullulan | Not Applicable |

| Poly(butylene adipate-co-terephthalate) | Not Applicable |

| Cassava Starch | Not Applicable |

Application as a Corrosion Inhibitor for Metallic Alloys